molecular formula C8H10F3NO2 B13509525 2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one

2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one

Cat. No.: B13509525
M. Wt: 209.17 g/mol
InChI Key: JNGFCYSDEFEUKP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[34]octan-1-yl}ethan-1-one is a chemical compound characterized by its unique spirocyclic structure, which includes a trifluoromethyl group and an oxa-azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one typically involves the annulation of cyclopentane and four-membered rings. The process employs readily available starting materials and conventional chemical transformations. Minimal chromatographic purifications are required to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally include controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the spirocyclic structure may provide stability and resistance to metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one is unique due to the combination of its trifluoromethyl group and spirocyclic structure. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity, making it valuable for various applications.

Properties

Molecular Formula

C8H10F3NO2

Molecular Weight

209.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(7-oxa-1-azaspiro[3.4]octan-1-yl)ethanone

InChI

InChI=1S/C8H10F3NO2/c9-8(10,11)6(13)12-3-1-7(12)2-4-14-5-7/h1-5H2

InChI Key

JNGFCYSDEFEUKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C12CCOC2)C(=O)C(F)(F)F

Origin of Product

United States

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